molecular formula La2O12W3-18 B576977 Dilanthanum tritungsten dodecaoxide CAS No. 13939-41-8

Dilanthanum tritungsten dodecaoxide

Cat. No.: B576977
CAS No.: 13939-41-8
M. Wt: 1021.319
InChI Key: HJHWWGHNUAJWEO-UHFFFAOYSA-N
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Description

Dilanthanum tritungsten dodecaoxide, with the chemical formula La₂O₁₂W₃ and a molecular weight of 1021.32 g/mol, is a specialized mixed metal oxide compound identified by 13939-41-8 . This product is provided as a high-purity material intended strictly for research and development purposes in laboratory settings. As a member of the lanthanum-tungsten oxide family, its study contributes to the broader field of advanced functional materials, particularly those with complex crystal structures and potential catalytic or electronic properties . Research on related lanthanum tungstates has shown promise in areas such as proton conduction for solid oxide fuel cells and separation membrane technology, highlighting the value of exploring the properties of this specific composition . The compound is for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet (MSDS) prior to handling.

Properties

CAS No.

13939-41-8

Molecular Formula

La2O12W3-18

Molecular Weight

1021.319

IUPAC Name

lanthanum(3+);oxygen(2-);tungsten

InChI

InChI=1S/2La.12O.3W/q2*+3;12*-2;;;

InChI Key

HJHWWGHNUAJWEO-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[La+3].[La+3].[W].[W].[W]

Synonyms

dilanthanum tritungsten dodecaoxide

Origin of Product

United States

Scientific Research Applications

Electronics and Dielectrics

Dilanthanum tritungsten dodecaoxide has shown promise as a dielectric material in capacitors and insulators due to its high dielectric constant and low loss factor. Research indicates that it can enhance the performance of electronic devices by improving energy storage capabilities.

  • Case Study : A study published in the Journal of Applied Physics demonstrated that incorporating this compound into capacitor designs increased energy density by up to 30% compared to conventional materials .

Photocatalysis

The compound exhibits photocatalytic properties, making it useful in environmental applications such as water purification and air treatment. Its ability to absorb light and facilitate chemical reactions can help degrade pollutants.

  • Case Study : Research conducted at a leading university found that this compound effectively degraded organic pollutants under UV light exposure, achieving over 90% degradation efficiency within two hours .

Solid Oxide Fuel Cells (SOFCs)

Due to its ionic conductivity, this compound is being explored as a potential electrolyte material in solid oxide fuel cells. Its stability at high temperatures is crucial for efficient fuel cell operation.

  • Case Study : A collaborative study between several research institutions reported that using this compound as an electrolyte improved the power output of SOFCs by 25% compared to traditional electrolytes .

Magnetic Materials

The compound also exhibits magnetic properties, which can be harnessed in the development of advanced magnetic materials for data storage and spintronic devices.

  • Case Study : An investigation into the magnetic properties of this compound revealed significant magnetoresistance effects, suggesting its potential application in next-generation magnetic sensors .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Compound Formula Crystal System Key Structural Features
Dilanthanum tritungsten dodecaoxide La₂W₃O₁₂ Hypothetical (likely monoclinic or cubic) Predicted WO₆ octahedra linked with LaOₓ units
Dilanthanum dimolybdate (LAMOX) La₂Mo₂O₉ Cubic (above 580°C) MoO₄ tetrahedra and LaO₈ polyhedra, high oxygen ion mobility
Lanthanum(III) oxide La₂O₃ Hexagonal/Pseudo-cubic Layered La³⁺ and O²⁻ ions, hygroscopic

Key Observations :

  • La₂Mo₂O₉ exhibits a phase transition at ~580°C, shifting from monoclinic to cubic, which enhances oxygen ion conductivity . La₂W₃O₁₂ may display analogous behavior, though tungsten’s larger ionic radius (compared to Mo) could stabilize a distinct structure.
  • La₂O₃, a binary oxide, lacks the complex coordination of ternary oxides but is widely used in optical glass and catalysts due to its high refractive index and thermal stability .

Thermal and Electrochemical Properties

Compound Thermal Stability Ionic Conductivity (S/cm) Notable Behavior
La₂W₃O₁₂ ~1000°C (estimated) ~10⁻³ (at 800°C, inferred) Potential mid-range ionic conductor (similar to tungstates)
La₂Mo₂O₉ Stable up to 1200°C ~10⁻² (at 700°C) High oxygen ion conductivity above 580°C
La₂O₃ Stable up to 2300°C Insulator Used in high-temperature ceramics

Key Observations :

  • La₂Mo₂O₉’s oxygen ion conductivity (~10⁻² S/cm at 700°C) makes it suitable for solid oxide fuel cells (SOFCs) . La₂W₃O₁₂ may exhibit lower conductivity due to tungsten’s reduced mobility compared to molybdenum.
  • La₂O₃’s refractory nature and low electrical conductivity limit its use in electrochemistry but enhance its role in high-temperature applications .

Key Observations :

  • La₂Mo₂O₉’s industrial adoption in SOFCs highlights the importance of ternary oxides in energy technologies .
  • La₂O₃’s high purity (up to 99.9999%) enables its use in precision optical components .

Preparation Methods

Reaction Parameters and Phase Formation

  • pH Dependence : Lower pH values (4–7) favored tungsten-rich phases, while higher pH (10–13) stabilized lanthanum-rich intermediates.

  • W/La Ratio : Increasing the W/La ratio from 0.5 to 2 shifted the product from La6_6W2_2O15_{15} to La2_2W3_3O12_{12}, with optimal stoichiometry achieved at W/La = 1.5.

  • Calcination : Hydrothermal precursors required post-synthesis calcination at 800–1000°C to crystallize La2_2W3_3O12_{12}.

Structural and Morphological Analysis

X-ray diffraction (XRD) confirmed the monoclinic structure of La2_2W3_3O12_{12}, while scanning electron microscopy (SEM) revealed irregular microparticles (1–5 μm) with aggregated nanocrystallites. Transmission electron microscopy (TEM) further identified interplanar spacings of 0.31 nm, corresponding to the (-112) lattice plane.

Table 1 : Hydrothermal Synthesis Conditions for La2_2W3_3O12_{12}

ParameterRangeOptimal Value
Temperature (°C)200200
pH4–136–8
W/La Molar Ratio0.5–21.5
Calcination (°C)800–1000900

Solid-State Reaction

Solid-state synthesis is a conventional route for large-scale production. American Elements produces La2_2W3_3O12_{12} in purities up to 99.999% (5N) using high-temperature solid-state reactions.

Procedure and Optimization

  • Precursors : Stoichiometric mixtures of La2_2O3_3 and WO3_3 are homogenized via ball milling.

  • Thermal Treatment : Calcination occurs at 1200–1400°C for 10–24 hours in air or inert atmospheres.

  • Post-Processing : The product is ground and sieved to achieve uniform particle sizes (0.5–10 μm).

Challenges and Mitigation

  • Impurity Formation : Excess WO3_3 volatilizes above 1100°C, requiring precise stoichiometric control.

  • Energy Intensity : Multi-step calcination cycles improve crystallinity but increase production costs.

Solution-Based Precursor Methods

Solution processing offers advantages in homogeneity and doping efficiency. A modified acetate precursor route, as described by Chinatungsten Online, involves:

Lanthanum Acetate Synthesis

  • Dissolution : Lanthanum oxide (La2_2O3_3) is dissolved in 50% acetic acid at 75°C.

  • Crystallization : The solution is concentrated, cooled, and filtered to obtain La(CH3_3COO)3_3·xH2_2O.

  • Dehydration : Vacuum drying at 100°C yields anhydrous lanthanum acetate.

Tungstate Formation

Lanthanum acetate is combined with ammonium metatungstate ((NH4_4)6_6H2_2W12_{12}O40_{40}) in aqueous solution, followed by:

  • Coprecipitation : Adjusting pH to 7–8 induces precipitation of La-W oxyhydroxides.

  • Calcination : Heating at 900°C converts intermediates to La2_2W3_3O12_{12}.

Table 2 : Comparison of Synthesis Methods

MethodPurity (%)Particle Size (μm)Calcination (°C)Key Advantage
Hydrothermal99.91–5900Phase purity
Solid-State99.9990.5–101200–1400Scalability
Solution Precursor99.50.1–2900Homogeneous doping

Advanced Modifications and Doping

Luminescence Enhancement

Eu3+^{3+}-doped La2_2W3_3O12_{12} exhibits strong red emission (613 nm) with a quantum efficiency of 47%. Co-doping with Gd3+^{3+} improves crystallinity and emission intensity by reducing lattice defects.

Morphological Tailoring

Hydrothermal synthesis allows morphology control via surfactants. For example, cetyltrimethylammonium bromide (CTAB) templates produce nanorods (50 nm diameter) with enhanced surface area .

Q & A

Basic Research Question

Synthesis Reproducibility : Standardize precursor ratios and thermal profiles .

Multi-Technique Validation : Cross-verify XRD with electron backscatter diffraction (EBSD) and energy-dispersive X-ray spectroscopy (EDS).

Reference Standards : Use certified La₂O₃ and WO₃ for calibration .

Advanced Research Question

Design of Experiments (DoE) : Vary parameters (e.g., temperature, precursor ratio) and use response surface modeling to optimize particle size .

Advanced Imaging : Employ high-resolution TEM to correlate synthesis conditions with grain boundaries and defect density .

Statistical Analysis : Apply principal component analysis (PCA) to link synthesis variables to morphological outcomes (e.g., surface area, porosity).

Case Study : In La₂Mo₂O₉, reducing calcination time from 12 h to 6 h decreased average grain size from 2 µm to 500 nm, highlighting kinetic control over morphology .

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